



Commercial Suppliers and Technical Insights on Benziodarone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-(Dimethylamino)propoxy
Benziodarone

Cat. No.:

B585019

Get Quote

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Benziodarone and its analogues, this technical guide offers a summary of commercial sourcing for **3-(Dimethylamino)propoxy Benziodarone** and delves into relevant experimental protocols and signaling pathways associated with the broader Benziodarone class of compounds. Due to a lack of specific data for **3-(Dimethylamino)propoxy Benziodarone**, this guide leverages information from its parent compound, Benziodarone, and the structurally related drug, Amiodarone, to provide a foundational understanding of its potential biological context.

Commercial Availability of 3- (Dimethylamino)propoxy Benziodarone

The following table summarizes the commercial suppliers identified for **3- (Dimethylamino)propoxy Benziodarone**, a derivative of Benziodarone. This compound is also known as (2-Ethyl-3-benzofuranyl)[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]methanone and is listed as an Amiodarone impurity.[1]



Supplier Name	Product Name	CAS Number	Molecular Formula	Molecular Weight	Notes
健竹科技 (Jianzhu Technology)	3- (Dimethylami no)propoxy Benziodarone	1346604-30- 5	C22H23I2NO 3	603.23	No purity or quantity information available.
International Laboratory USA	3- (DIMETHYLA MINO)PROP OXY BENZIODAR ONE	1346604-30- 5	C22H23I2NO 3	603.23	Used as an internal standard in HPLC monitoring of Amiodarone plasma levels.[2]
ChemicalBoo k	3- (DiMethylaMi no)propoxy Benziodarone	1346604-30- 5	C22H23I2NO 3	603.23	General chemical information provided.[1]

Experimental Protocols: Transthyretin Amyloidogenesis Inhibition Assay

Benziodarone has been identified as a potent stabilizer of the tetrameric structure of transthyretin (TTR), a strategy effective in treating transthyretin amyloidosis.[3][4] An acid-induced aggregation assay can be utilized to evaluate the inhibitory activity of Benziodarone and its analogues.[3][4]

Objective:

To assess the inhibitory effect of test compounds on the acid-induced aggregation of the V30M mutant of transthyretin (V30M-TTR).

Materials:

Recombinant V30M-TTR

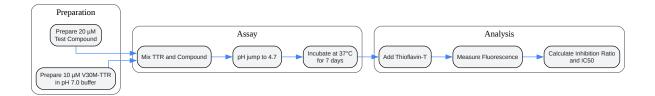


- Test compounds (e.g., Benziodarone analogues) dissolved in DMSO
- Thioflavin-T
- Sodium acetate buffer (pH 7.0)
- Sodium acetate buffer (pH 4.7)
- 37°C incubator
- Fluorescence spectrophotometer

Methodology:

- Preparation of V30M-TTR Solution: Prepare a solution of V30M-TTR at a concentration of 10 µM (tetramer concentration) in a sodium acetate buffer at pH 7.0.
- Compound Incubation: Add the test compound from a DMSO stock solution to the V30M- TTR solution to a final concentration of 20 μ M. An equivalent volume of DMSO is used as a control.
- Induction of Aggregation: Induce amyloid aggregation by a pH jump from 7.0 to 4.7.
- Incubation: Incubate the solutions at 37°C for 7 days.
- Fluorescence Measurement: Monitor the time course of aggregation by measuring the fluorescence intensity of Thioflavin-T.
- Data Analysis: Calculate the inhibition ratio of the test compounds against V30M-TTR aggregation. The half-maximal inhibitory concentration (IC50) can be determined from doseresponse curves.[2][3]





Click to download full resolution via product page

Transthyretin Aggregation Inhibition Assay Workflow

Signaling Pathway: Inhibition of TLR3-Mediated NFkB Activation by Amiodarone

Amiodarone, a compound structurally related to Benziodarone, has been shown to selectively inhibit the Toll-like receptor 3 (TLR3)-mediated nuclear factor κB (NF- κB) signaling pathway.[5] This inhibition is achieved by blocking the acidification of intracellular organelles.[5]

The TLR3-mediated NF-κB signaling pathway is a key component of the innate immune response, activated by viral double-stranded RNA and its synthetic analogue polyinosinic-polycytidylic acid (Poly(I:C)). Activation of this pathway leads to the transcription of proinflammatory genes.

Mechanism of Action:

- Ligand Recognition: Poly(I:C) is recognized by TLR3 in endosomes.
- Signal Transduction Cascade: This recognition initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).
- NF-κB Translocation: The degradation of IκB releases the NF-κB complex (typically p50/p65), allowing it to translocate from the cytoplasm to the nucleus.

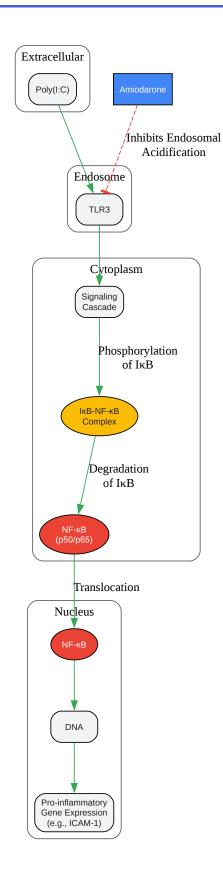






- Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and adhesion molecules like ICAM-1.
- Inhibition by Amiodarone: Amiodarone disrupts this pathway by inhibiting the acidification of endosomes. This blockage prevents the proper signaling cascade initiated by TLR3, thereby inhibiting the degradation of IkB and the nuclear translocation of NF-kB.





Click to download full resolution via product page

Amiodarone Inhibition of TLR3-Mediated NF-kB Pathway



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-(DiMethylaMino)propoxy Benziodarone CAS#: 1346604-30-5 [amp.chemicalbook.com]
- 2. Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benziodarone and 6-hydroxybenziodarone are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amiodarone inhibits the Toll-like receptor 3-mediated nuclear factor kB signaling pathway by blocking organelle acidification PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Insights on Benziodarone Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585019#commercial-suppliers-of-3-dimethylamino-propoxy-benziodarone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com